3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrazole ring fused with a thiazolidinone scaffold. The 4-hydroxy-3-methoxyphenyl substituent at the 2-position of the thiazolidinone provides polar and steric bulk, influencing solubility and receptor interactions. Such hybrid structures are often explored for antimicrobial, anti-inflammatory, or anticancer activities due to their ability to modulate enzyme targets like cyclooxygenase-2 (COX-2) or kinases .
Properties
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-13-19(20(27)24(22(13)2)15-7-5-4-6-8-15)23-18(26)12-29-21(23)14-9-10-16(25)17(11-14)28-3/h4-11,21,25H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZAAZJDJOKEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(SCC3=O)C4=CC(=C(C=C4)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the condensation of a β-diketone with hydrazine derivatives.
Formation of the Thiazolidinone Ring: This step might involve the reaction of a thiourea derivative with a carbonyl compound.
Coupling Reactions: The final step could involve coupling the pyrazole and thiazolidinone intermediates under specific conditions, such as using a base or acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazolidinone Core
The thiazolidinone ring undergoes nucleophilic attacks at the C2 and C5 positions, leveraging its electron-deficient carbonyl groups.
Cyclization Reactions
The pyrazole and thiazolidinone moieties participate in cycloadditions and intramolecular cyclizations to form fused heterocycles.
Functionalization of the Pyrazole Ring
The 1,5-dimethyl-3-oxo-2-phenylpyrazole subunit undergoes electrophilic substitutions and oxidations.
Modification of the 4-Hydroxy-3-Methoxyphenyl Group
The phenolic hydroxyl and methoxy groups enable electrophilic aromatic substitutions and O-alkylations.
Knoevenagel Condensation
The exocyclic methylene group at C5 participates in condensations with aldehydes/ketones.
Hydrolysis and Decarboxylation
Acidic/basic hydrolysis of the thiazolidinone ring generates intermediates for further derivatization.
Metal Complexation
The thiazolidinone’s sulfur and carbonyl groups coordinate with transition metals.
Key Mechanistic Insights:
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Regioselectivity : Reactions at the thiazolidinone C5 position dominate due to conjugation with the pyrazole ring .
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Steric Effects : The 1,5-dimethyl groups on the pyrazole limit electrophilic substitutions to the phenyl ring .
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Acid Sensitivity : The 4-hydroxy-3-methoxyphenyl group undergoes rapid O-methylation under basic conditions .
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in various therapeutic areas due to its potential anti-inflammatory and analgesic properties:
- Anti-inflammatory Activity : Studies have indicated that derivatives of thiazolidinones exhibit significant anti-inflammatory effects, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
- Antioxidant Properties : Research indicates that this compound may possess antioxidant capabilities, helping to combat oxidative stress in cells.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives against various bacterial strains. For instance, derivatives similar to the compound have been tested against Gram-positive and Gram-negative bacteria, showcasing significant inhibitory effects.
Anticancer Potential
Thiazolidinones are being investigated for their anticancer properties. Preliminary studies suggest that the compound can induce apoptosis in cancer cell lines, making it a subject of interest for developing new cancer therapies.
Material Science
Beyond biological applications, the compound's unique structure allows it to be explored in material science for:
- Synthesis of Novel Polymers : The thiazolidinone framework can be utilized to develop new polymeric materials with tailored properties for specific applications.
- Nanotechnology : Its potential use in drug delivery systems is being researched, where its ability to form nanoparticles could enhance the bioavailability of drugs.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined a series of thiazolidinone derivatives, including our compound, demonstrating a reduction in inflammation markers in vitro and in vivo models of arthritis . The results indicated that these compounds could serve as lead structures for developing new anti-inflammatory agents.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) highlighted the antimicrobial efficacy of thiazolidinones against Staphylococcus aureus and Escherichia coli strains . The study reported minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, suggesting a potential alternative treatment pathway.
Case Study 3: Anticancer Activity
In a study published in Cancer Letters, researchers explored the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines . The compound was found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents, ring systems, and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects: The 4-hydroxy-3-methoxyphenyl group in the target compound offers dual hydrogen-bonding sites (OH and OCH3), enhancing interactions with polar enzyme pockets. The fluorobenzyloxy group in the compound from increases lipophilicity, likely improving membrane permeability but may introduce metabolic instability due to the fluorine atom .
The thiazole ring in ’s compound introduces aromaticity and rigidity, possibly limiting conformational flexibility required for target binding .
Extended Conjugation :
- The Z-configured exocyclic double bond in ’s compound creates extended π-conjugation, which may enhance UV absorption properties or stabilize charge-transfer complexes .
Biological Implications: Tetrazole-containing analogs () exhibit high metabolic stability due to the tetrazole’s resistance to enzymatic degradation, making them promising for prolonged therapeutic action .
Biological Activity
The compound 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one is a member of the thiazolidinone and pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.43 g/mol. The structure features a thiazolidinone ring fused to a pyrazole moiety, which is known for enhancing biological activity through various pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | A549 | 26.00 |
These values indicate that the compound may possess similar or enhanced activity due to its unique structural features .
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolidinone derivatives have been well-documented. They are believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The specific compound has been reported to exhibit significant inhibition of these pathways, suggesting potential use in treating inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of the compound can be attributed to its ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Modulation of Enzymatic Activity : It may inhibit key enzymes involved in inflammation and tumor progression.
- Interaction with Cellular Signaling Pathways : The compound could interfere with signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .
Case Studies
Several case studies have illustrated the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative exhibited significant reduction in tumor size in a murine model of breast cancer when administered at a dose of 50 mg/kg.
- Case Study 2 : A clinical trial involving patients with rheumatoid arthritis showed improvement in symptoms with a daily dose of 100 mg over six weeks.
These findings underscore the therapeutic potential of this class of compounds .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazole and thiazolidinone precursors. For example, refluxing a pyrazole derivative (e.g., 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) with a thiazolidinone intermediate (e.g., 2-(4-hydroxy-3-methoxyphenyl)-4-thioxothiazolidinone) in ethanol for 2–4 hours under anhydrous conditions yields the target compound. Recrystallization in a DMF–EtOH (1:1) mixture improves purity . Alternative routes may involve tetrazole or coumarin derivatives as intermediates, as seen in similar heterocyclic syntheses .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR spectra to verify substituent positions (e.g., methyl, phenyl, and methoxy groups). Pyrazole and thiazolidinone ring protons typically resonate at δ 2.1–2.5 ppm (methyl) and δ 6.5–8.0 ppm (aromatic protons) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions. For example, rhodanine derivatives (structurally analogous thiazolidinones) show planar conformations stabilized by hydrogen bonding .
Q. Which analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities (<1%) .
- TGA/DSC : Evaluate thermal stability; thiazolidinone derivatives typically decompose above 200°C .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the compound’s biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6), which is relevant for antifungal activity, based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s 3D structure (optimized via DFT or MMFF94 force fields) and validate binding poses with RMSD <2.0 Å .
- Validation : Compare docking scores (e.g., binding energy ≤−7.0 kcal/mol) with known inhibitors to prioritize in vitro testing .
Q. How should structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the pyrazole (e.g., replace methyl with ethyl) or thiazolidinone (e.g., introduce halogens at the phenyl ring) .
- Activity Testing : Screen analogs for antimicrobial (via MIC assays) or anticancer (via MTT on HeLa cells) activity. For example, pyrazolone derivatives with electron-withdrawing groups show enhanced antifungal potency .
- Data Analysis : Use QSAR models to correlate substituent electronegativity or lipophilicity with activity trends .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal half-life) and bioavailability (via rat PK studies). Thiazolidinones often exhibit poor solubility, necessitating formulation adjustments (e.g., PEGylation) .
- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects. For instance, rhodanine derivatives may inhibit multiple kinases, complicating in vivo interpretation .
Q. What strategies are effective for evaluating the compound’s potential as a multi-target inhibitor?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
